molecular formula C9H5Br2NO B6356274 5-(2,6-dibromophenyl)oxazole CAS No. 2364585-15-7

5-(2,6-dibromophenyl)oxazole

Cat. No.: B6356274
CAS No.: 2364585-15-7
M. Wt: 302.95 g/mol
InChI Key: ZXPAFSHLLSKMOD-UHFFFAOYSA-N
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Description

5-(2,6-dibromophenyl)oxazole is a heterocyclic compound with the molecular formula C9H5Br2NO. It is characterized by the presence of an oxazole ring substituted with a 2,6-dibromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

large-scale synthesis would likely involve optimization of the Van Leusen oxazole synthesis or similar cyclization reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dibromophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

5-(2,6-dibromophenyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-dibromophenyl)oxazole is unique due to the presence of two bromine atoms on the phenyl ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,6-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPAFSHLLSKMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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